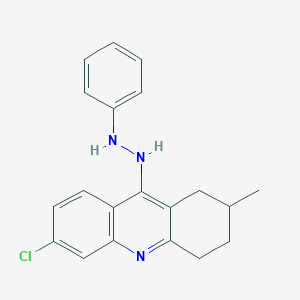

6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine

Description

6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine (hereafter referred to by its full name) is a tetrahydroacridine (THA) derivative featuring a 6-chloro substitution, a 2-methyl group, and a 9-(2-phenylhydrazinyl) moiety. The THA scaffold is widely studied for its neuroprotective, anticholinesterase, and antiprion activities, with structural modifications significantly influencing biological efficacy and toxicity . The phenylhydrazinyl group at position 9 aligns with the "phenyl-NH-heterocyclic" motif critical for neuroprotection in acridine derivatives, as demonstrated in glutamate-induced oxidative cytotoxicity assays . The 6-chloro substitution is a recurring feature in bioactive THA analogs, enhancing target binding and activity across multiple disease models .

Properties

CAS No. |

124843-79-4 |

|---|---|

Molecular Formula |

C20H20ClN3 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

1-(6-chloro-2-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-phenylhydrazine |

InChI |

InChI=1S/C20H20ClN3/c1-13-7-10-18-17(11-13)20(24-23-15-5-3-2-4-6-15)16-9-8-14(21)12-19(16)22-18/h2-6,8-9,12-13,23H,7,10-11H2,1H3,(H,22,24) |

InChI Key |

UPFIYGVRQANAGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis may begin with commercially available starting materials such as 6-chloroacridine and 2-methylacridine.

Hydrazine Derivatization:

Cyclization: The final step may involve cyclization to form the tetrahydroacridine ring system.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced acridine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution could result in various substituted acridines.

Scientific Research Applications

6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a fluorescent probe or in the study of DNA intercalation.

Medicine: Investigation of its pharmacological properties, such as anticancer, antimicrobial, or antiviral activities.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine would depend on its specific application. For example:

Biological Activity: If it acts as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes.

Chemical Reactivity: The presence of the chloro and phenylhydrazinyl groups may influence its reactivity towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Scaffold Flexibility: The THA scaffold tolerates substitutions (e.g., quinoline replacement) without losing antiprion activity, but efficacy varies with disease models .

Chlorine Substitution : The 6-chloro group is critical for antiprion and antileishmanial activities but may exacerbate cytotoxicity in certain contexts (e.g., macrophage toxicity) .

Phenylhydrazinyl Advantage: The 9-(2-phenylhydrazinyl) group in the target compound aligns with neuroprotective "phenyl-NH" motifs, distinguishing it from less potent amino-substituted analogs .

Dimerization Trade-offs: Bivalent THA derivatives enhance AChE inhibition but face bioavailability challenges compared to monomeric structures .

Biological Activity

6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroacridines, which are known for various pharmacological properties, including antitumor and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 299.80 g/mol. The structure features a chloro group and a phenylhydrazinyl moiety that may contribute to its biological activities.

Antitumor Activity

Research indicates that compounds within the tetrahydroacridine family exhibit significant antitumor properties. A study on related acridine derivatives demonstrated their ability to intercalate DNA, leading to inhibition of cancer cell proliferation. The proposed mechanism involves the stabilization of the DNA double helix and interference with topoisomerase activity .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | DNA intercalation |

| 9-Anilinoacridines | <10 | Topoisomerase inhibition |

| Other derivatives | Varies | Apoptosis induction |

The biological activity of this compound is likely attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for insertion between DNA base pairs.

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some tetrahydroacridines can induce oxidative stress in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted tetrahydroacridines for their antitumor efficacy in vitro. The results indicated that modifications at specific positions significantly affected cytotoxicity against different cancer cell lines. Although specific data for this compound were not detailed in this study, the trends observed provide a basis for further investigation into its potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.